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Introduction
IMMH001, also known as SYL930, is a novel, orally active small molecule that functions as a

selective modulator of the sphingosine-1-phosphate (S1P) receptor. Specifically, it is a prodrug

that is phosphorylated in vivo to its active form, IMMH001-P, which demonstrates high potency

and selectivity for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2][3][4] By

targeting these receptors, IMMH001 effectively modulates lymphocyte trafficking, leading to the

sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in

circulating peripheral blood lymphocytes.[1][3][5] This mechanism of action underlies its

therapeutic potential in a range of autoimmune and inflammatory disorders. Preclinical studies

have demonstrated the efficacy of IMMH001 in animal models of rheumatoid arthritis, psoriasis,

and autoimmune encephalitis.[1][3][5][6]

Mechanism of Action: S1P Receptor Modulation and
Lymphocyte Trafficking
The therapeutic effect of IMMH001 is primarily attributed to its functional antagonism of the

S1P1 receptor on lymphocytes.[1][7] In a normal physiological state, a gradient of S1P between

the lymph nodes (low concentration) and the blood/lymph (high concentration) directs the

egress of lymphocytes from lymphoid tissues.[7][8]
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IMMH001, after being converted to its active phosphate form (IMMH001-P), binds with high

affinity to S1P1 receptors on the surface of lymphocytes. This binding leads to the

internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive

to the S1P gradient.[1][8] Consequently, the egress of lymphocytes, particularly naïve and

central memory T cells, from the lymph nodes is inhibited, leading to their sequestration within

these tissues.[8] This results in a dose-dependent, reversible reduction of lymphocytes in the

peripheral circulation, thereby limiting their infiltration into sites of inflammation and mitigating

the autoimmune response.[1][3]
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Figure 1: Mechanism of IMMH001-induced lymphocyte sequestration.
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In Vitro Pharmacology
The in vitro activity of the phosphorylated form of IMMH001 (IMMH001-P) was assessed using

a β-arrestin assay to determine its selectivity for the five S1P receptor subtypes.

Receptor Subtype EC50 (nM)

S1P1 12.4

S1P2 >1,000

S1P3 >1,000

S1P4 19.8

S1P5 29.4

Table 1: In Vitro Activity of IMMH001-P on S1P

Receptors[1]

These results demonstrate that IMMH001-P is a potent and selective modulator of S1P1,

S1P4, and S1P5, with significantly weaker activity at S1P2 and S1P3. The lack of significant

S1P3 activity is noteworthy, as activation of this receptor subtype has been associated with

adverse cardiovascular effects, such as bradycardia, observed with some non-selective S1P

modulators.[1]

In Vivo Pharmacology & Efficacy
IMMH001 has demonstrated significant therapeutic effects in various preclinical models of

autoimmune diseases.

Rheumatoid Arthritis
In rat models of adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), oral

administration of IMMH001 significantly inhibited disease progression.[3][4]
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Animal Model Key Efficacy Endpoints

Adjuvant-Induced Arthritis (Rat)

- Reduced paw swelling- Decreased arthritic

index- Reduced pathological score in joints-

Decreased pro-inflammatory cytokines and

chemokines in damaged joints

Collagen-Induced Arthritis (Rat)

- Reduced paw swelling- Decreased arthritic

index- Reduced pathological score in joints-

Decreased pro-inflammatory cytokines and

chemokines in damaged joints

Table 2: Efficacy of IMMH001 in Preclinical

Models of Rheumatoid Arthritis[3][4]

Psoriasis
The therapeutic potential of IMMH001 (SYL930) has been evaluated in multiple animal models

of psoriasis, demonstrating both anti-proliferative and anti-inflammatory effects.[5][6]

Animal Model Key Efficacy Endpoints

Sodium Lauryl Sulfate (SLS)-induced skin

irritation (Mouse)
- Decreased pathological thickening of the skin

Vaginal Epithelium Model (Mouse) - Reduced mitotic index of basal cells

Mouse Tail Assay - Increased granular layer scales

Propranolol-induced Psoriasis (Guinea Pig)

- Ameliorated parakeratosis and acanthosis-

Improved granular layer composition-

Decreased epidermal thickening

Table 3: Efficacy of IMMH001 (SYL930) in

Preclinical Models of Psoriasis[5][6]

Experimental Autoimmune Encephalomyelitis (EAE)
IMMH001 (SYL930) has been investigated as a potential therapeutic agent for autoimmune

encephalitis, using the rat EAE model, which is a common model for multiple sclerosis.[1]
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Animal Model Key Efficacy Endpoints

Experimental Autoimmune Encephalomyelitis

(Lewis Rat)

- Significantly inhibited the progression of EAE-

Reduced EAE-associated histological changes

in the brain and spinal cord

Table 4: Efficacy of IMMH001 (SYL930) in a

Preclinical Model of Autoimmune Encephalitis[1]

Pharmacokinetics and Metabolism
Detailed quantitative pharmacokinetic data for IMMH001 are not extensively available in the

public domain. However, some key characteristics have been reported.

IMMH001 (SYL930) is a prodrug that is converted to its active phosphorylated form. It has

been described as having a "relatively short elimination half-life."[1] This is supported by the

observation that the reduction in peripheral blood lymphocytes is reversible, with counts

recovering within 3 days after the cessation of treatment.[1]

The metabolism of IMMH001 (SYL930) has been investigated, identifying the cytochrome P450

(CYP) isoforms responsible for its oxidative metabolism.

Metabolite Major Contributing CYP Isoforms

Hydroxylated Metabolites CYP1A1, CYP2J2, CYP4F2, CYP3A4

Table 5: Cytochrome P450 Isoforms Involved in

the Metabolism of IMMH001 (SYL930)[9]

The involvement of multiple CYP isoforms in its metabolism may contribute to its

pharmacokinetic profile.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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